beta-D-glucofuranose

Description

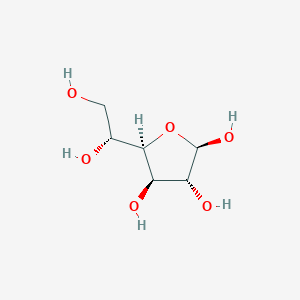

Structure

2D Structure

3D Structure

Properties

CAS No. |

30412-16-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-QZABAPFNSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Structure of beta-D-glucofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core experimental techniques and data interpretation involved in the structural elucidation of beta-D-glucofuranose. Due to its existence as a minor tautomer in an equilibrium mixture with its pyranose counterparts in solution, the characterization of this compound requires a combination of sophisticated analytical methods. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and X-ray crystallography for the unambiguous determination of its five-membered ring structure and stereochemistry.

Introduction to the Structural Challenge

D-glucose predominantly exists in a six-membered ring (pyranose) form, with the alpha and beta anomers accounting for over 99% of the equilibrium mixture in solution. The five-membered ring (furanose) forms, including this compound, are present in much lower concentrations, posing a significant challenge for their isolation and characterization.[1] Despite their low abundance, furanose forms can exhibit significant reactivity and are crucial intermediates in various chemical and biological processes. Therefore, their structural elucidation is of considerable interest in carbohydrate chemistry and drug development.

The complete structural determination of this compound involves confirming the following key features:

-

Constitution: The elemental composition (C6H12O6) and the connectivity of the atoms, forming a five-membered furanose ring with a side chain at C4.

-

Configuration: The relative stereochemistry at all chiral centers (C1, C2, C3, and C4).

-

Anomeric Configuration: The specific orientation of the hydroxyl group at the anomeric carbon (C1), which is beta in this case.

The following sections will detail the experimental workflows and data interpretation that lead to the elucidation of this structure.

Experimental Workflow for Structure Elucidation

The comprehensive characterization of this compound relies on a multi-faceted analytical approach. The general workflow integrates spectroscopic and crystallographic techniques to build a complete structural picture.

Caption: Overall workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of carbohydrates in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound, even in a complex mixture with its other isomers.

Quantitative NMR Data

The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound in D₂O at 25°C.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H1/C1 | 5.14 | 101.4 |

| H2/C2 | 4.11 | 79.1 |

| H3/C3 | 4.24 | 75.8 |

| H4/C4 | 4.18 | 81.3 |

| H5/C5 | 3.84 | 71.2 |

| H6a/C6 | 3.78 | 63.9 |

| H6b/C6 | 3.69 | 63.9 |

Table 2: ¹H-¹H Coupling Constants (Hz) for this compound

| Coupling | Value (Hz) |

| J₁,₂ | < 1 |

| J₂,₃ | 1.8 |

| J₃,₄ | 4.3 |

| J₄,₅ | 7.9 |

| J₅,₆a | 2.9 |

| J₅,₆b | 5.1 |

| J₆a,₆b | -11.9 |

Experimental Protocol for NMR Analysis

A detailed protocol for acquiring high-quality NMR data for the analysis of this compound is as follows:

-

Sample Preparation:

-

Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium (B1214612) oxide (D₂O).[1]

-

Add a phosphate (B84403) buffer to maintain a constant pD of 7.0.[1]

-

Allow the solution to equilibrate at room temperature for at least 24 hours to ensure the tautomeric equilibrium is reached.[2]

-

Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for detecting the low-abundance furanose signals.[2]

-

Acquire standard 1D ¹H and ¹³C{¹H} spectra.

-

Perform 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are vital for confirming the overall carbon framework.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system. A selective 1D TOCSY can be particularly useful to isolate the spin system of the furanose form from the dominant pyranose signals.[1]

-

-

Logic of NMR Data Interpretation

The assignment of the NMR spectra and the confirmation of the this compound structure follow a logical pathway.

Caption: Logical workflow for the interpretation of NMR data for this compound.

A key diagnostic feature for the beta-anomeric configuration in furanoses is the very small coupling constant between H1 and H2 (<1 Hz), which is due to the approximately 90° dihedral angle between these two protons.[1] This contrasts with the larger J₁,₂ coupling constant observed for the alpha-anomer.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While it is a classical technique, it provides valuable information about the overall stereochemistry of a molecule.

Quantitative Polarimetry Data

For context, the specific rotations of the stable pyranose anomers of D-glucose are:

-

alpha-D-glucopyranose: +112.2°

-

beta-D-glucopyranose: +18.7°

When either of these is dissolved in water, the solution undergoes mutarotation to an equilibrium specific rotation of +52.7°.[3] This equilibrium mixture contains only a small fraction of the furanose forms.

Experimental Protocol for Polarimetry

A general protocol for measuring the optical rotation of a carbohydrate solution is as follows:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument to zero using a blank solvent (e.g., distilled water).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the carbohydrate sample.

-

Dissolve the sample in a precise volume of solvent (e.g., distilled water) in a volumetric flask to obtain a known concentration.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the sample cell in the polarimeter.

-

Measure the angle of optical rotation. Repeat the measurement several times and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot equation: [α] = α / (l * c) where:

-

α is the observed optical rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

X-ray Crystallography

X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of a molecule in its crystalline state. However, obtaining a single crystal of pure this compound is extremely challenging due to its low stability and preference for the pyranose form. Therefore, this technique is more commonly applied to stable crystalline derivatives of glucofuranose.

Experimental Protocol for X-ray Crystallography

Should a suitable crystal of a this compound derivative be obtained, the following general protocol would be employed:

-

Crystal Growth and Selection:

-

Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using computational methods to generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution crystal structure.

-

The resulting structure would provide precise information on the bond lengths, bond angles, and the conformation of the furanose ring and its substituents, definitively confirming the beta-configuration at the anomeric center.

Conclusion

The structural elucidation of this compound is a challenging task that necessitates the application of advanced analytical techniques. NMR spectroscopy stands out as the primary tool for its characterization in its natural solution state, providing detailed information on its connectivity and stereochemistry. While polarimetry is a useful technique for studying chiral molecules, the instability of pure this compound has precluded the direct measurement of its specific optical rotation. X-ray crystallography, though powerful for absolute structure determination, is contingent on the ability to crystallize this elusive isomer, a feat more readily achieved with its stable derivatives. The combined application of these methods, however, provides a comprehensive and unambiguous structural determination, crucial for understanding the chemistry and biological roles of this minor but significant glucose tautomer.

References

A Technical Guide to the Stereochemical Configuration of β-D-Glucofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical configuration of β-D-glucofuranose, a five-membered ring form of D-glucose. While less abundant in solution than its pyranose counterpart, the furanose form is a crucial component in various biological molecules, including nucleic acids and certain polysaccharides.[1] A thorough understanding of its three-dimensional structure is therefore essential for research in carbohydrate chemistry, glycobiology, and drug design.

Introduction to the Stereochemistry of D-Glucose

D-glucose is a hexose (B10828440) monosaccharide with the chemical formula C₆H₁₂O₆. In its open-chain form, it possesses four chiral centers (at carbons 2, 3, 4, and 5), giving rise to 2⁴ = 16 possible stereoisomers.[2] In aqueous solution, glucose predominantly exists in cyclic hemiacetal forms, with the pyranose (six-membered ring) forms being the most stable and abundant.[3][4] However, a smaller equilibrium concentration of the furanose (five-membered ring) form is also present.[4][5]

The cyclization of the open-chain form of D-glucose to form the furanose ring occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4. This reaction creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers at this position are known as anomers, designated as α and β.

In the context of D-sugars, the β anomer is defined as the isomer where the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group at C5 in the Haworth projection. Conversely, in the α anomer, the anomeric hydroxyl group is on the opposite side.

Stereochemical Configuration of β-D-Glucofuranose

The specific stereochemical configuration of β-D-glucofuranose arises from the inherent chirality of the D-glucose backbone and the formation of the β-anomeric center. The IUPAC name for this molecule is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[6]

The furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described as either envelope or twist forms.[3] For furanose rings, these conformations are often categorized as "North" (C3'-endo) and "South" (C2'-endo) puckers, which can be in equilibrium.[7] The specific conformation adopted by β-D-glucofuranose is influenced by factors such as the anomeric effect and steric interactions between its substituents.[1][8]

A simplified 2D representation of the intramolecular cyclization of open-chain D-glucose to form the β-D-glucofuranose ring structure.

Quantitative Data

The precise stereochemical configuration and conformational dynamics of β-D-glucofuranose have been elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |

| H1/C1 | ~5.49 | ~103 | J(H1,H2) < 1 |

| H2/C2 | ~4.1 | ~77 | |

| H3/C3 | ~4.24 | ~76 | |

| H4/C4 | ~4.1 | ~81 | |

| H5/C5 | ~4.0 | ~71 | |

| H6/C6 | ~3.7-3.8 | ~63 |

Note: The exact chemical shifts can vary slightly depending on experimental conditions such as temperature and solvent. The data presented is a compilation from various sources. A key characteristic for β-glucofuranose is a J(H1,H2) coupling constant of less than 1 Hz.[9]

Experimental Protocols

The determination of the stereochemical configuration of β-D-glucofuranose relies on sophisticated analytical methods. Below are outlines of the key experimental protocols.

NMR spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules in solution.

Objective: To assign the proton (¹H) and carbon (¹³C) resonances and determine the through-bond scalar couplings (J-couplings) to elucidate the relative stereochemistry and ring conformation.

Methodology:

-

Sample Preparation: A sample of D-glucose is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration.

-

1D NMR Spectroscopy:

-

A standard 1D ¹H NMR spectrum is acquired to observe the chemical shifts and multiplicities of the proton signals.

-

A 1D ¹³C NMR spectrum is also acquired to determine the chemical shifts of the carbon atoms.

-

-

2D NMR Spectroscopy: To resolve signal overlap and unambiguously assign resonances, a suite of 2D NMR experiments is performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a single monosaccharide residue.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and conformation.

-

-

Data Analysis: The analysis of J-coupling constants, particularly ³J(H,H) values, provides information about the dihedral angles between adjacent C-H bonds, which is crucial for determining the ring pucker and the orientation of substituents.

Workflow for the structural determination of β-D-glucofuranose using NMR spectroscopy.

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state.

Objective: To determine the exact atomic coordinates and thereby establish the absolute stereochemistry, bond lengths, bond angles, and ring conformation.

Methodology:

-

Crystallization: A suitable crystalline derivative of β-D-glucofuranose is prepared. Obtaining high-quality single crystals is often the most challenging step.

-

X-ray Diffraction Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector.

-

Structure Solution and Refinement:

-

The diffraction data is used to calculate an electron density map of the crystal.

-

From the electron density map, the positions of the atoms are determined.

-

The structural model is then refined to best fit the experimental data.

-

-

Data Analysis: The final refined structure provides a detailed picture of the molecular geometry, including the conformation of the furanose ring (e.g., envelope or twist) and the relative and absolute stereochemistry of all chiral centers. For instance, X-ray studies on furanose derivatives have shown the ring to adopt near envelope conformations.[13]

Conclusion

The stereochemical configuration of β-D-glucofuranose is a complex interplay of the inherent chirality of the D-glucose backbone and the conformational preferences of the five-membered furanose ring. Advanced analytical techniques, particularly multi-dimensional NMR spectroscopy and X-ray crystallography, are indispensable for its detailed characterization. A comprehensive understanding of its structure is fundamental for researchers in glycobiology and medicinal chemistry, as the furanose form, while a minor component of free glucose, plays a significant role in the structure and function of many biologically important molecules.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. beta-D-glucofuranose | C6H12O6 | CID 11309871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Isomeric Landscape of D-Glucose: A Technical Guide to the Natural Abundance of β-D-Glucofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of β-D-glucofuranose, a minor but potentially significant isomer of D-glucose. In aqueous solutions, D-glucose exists as a dynamic equilibrium mixture of several isomers, with the pyranose forms being predominant. However, a comprehensive understanding of the entire isomeric composition, including the furanose forms, is crucial for various applications in drug development, biochemistry, and food science. This document summarizes the quantitative distribution of these isomers, details the experimental methodologies for their quantification, and provides visual representations of the underlying chemical dynamics.

Isomeric Equilibrium of D-Glucose in Aqueous Solution

In an aqueous environment, D-glucose undergoes mutarotation, leading to an equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. The six-membered pyranose rings (α-D-glucopyranose and β-D-glucopyranose) are the most stable and, therefore, the most abundant forms. The five-membered furanose rings (α-D-glucofuranose and β-D-glucofuranose) are present in significantly lower concentrations.

The following table summarizes the equilibrium composition of D-glucose in water at or near room temperature, as determined by various analytical techniques.

| Isomer | Structure | Percentage Abundance |

| α-D-Glucopyranose | 6-membered ring | ~36% |

| β-D-Glucopyranose | 6-membered ring | ~64% |

| α-D-Glucofuranose | 5-membered ring | <1% |

| β-D-Glucofuranose | 5-membered ring | ~0.14% (at 43°C)[1] |

| Open-chain (aldehyde) | Acyclic | ~0.02%[2] |

It is important to note that the exact equilibrium distribution can be influenced by factors such as temperature, solvent polarity, and pH.

Signaling Pathways and Logical Relationships

The interconversion between the different isomeric forms of D-glucose in solution is a dynamic process. The following diagram illustrates the equilibrium relationships between the major isomers.

Experimental Protocols for Isomer Quantification

Accurate quantification of glucose isomers, particularly the low-abundance furanose forms, requires sensitive and high-resolution analytical techniques. The two primary methods employed are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and quantifying volatile derivatives of carbohydrates. Due to the low volatility of glucose, a derivatization step is necessary. Trimethylsilylation (TMS) is a common method for this purpose.

1. Sample Preparation and Derivatization (Trimethylsilylation):

-

Objective: To convert the non-volatile glucose isomers into volatile trimethylsilyl (B98337) (TMS) ethers.

-

Reagents:

-

Anhydrous pyridine (B92270) (as solvent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (as silylating agent)

-

Internal standard (e.g., myo-inositol or sorbitol)

-

-

Procedure:

-

Lyophilize the aqueous sample containing glucose to complete dryness.

-

Add a known amount of the internal standard to the dried sample.

-

Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the reaction vial tightly and incubate at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 3°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min.

-

Hold at 300°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 50-600.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

3. Data Analysis and Quantification:

-

Identify the peaks corresponding to the TMS derivatives of α-D-glucopyranose, β-D-glucopyranose, α-D-glucofuranose, and β-D-glucofuranose based on their retention times and mass spectra.

-

Quantify the abundance of each isomer by integrating the peak area of a characteristic ion.

-

Calculate the relative percentage of each isomer by normalizing the peak areas to the total area of all identified glucose isomers.

Experimental Workflow for GC-MS Analysis

References

An In-depth Technical Guide to the Formation and Analysis of beta-D-Glucofuranose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of beta-D-glucofuranose, a minor isomer of D-glucose. Contrary to a defined enzymatic biosynthetic pathway, this compound exists in a dynamic chemical equilibrium with other glucose isomers in aqueous solutions. This document details the quantitative aspects of this equilibrium, provides in-depth experimental protocols for the analysis of glucose isomers, and discusses the limited but emerging biological significance of glucofuranose derivatives. The guide is intended to be a valuable resource for researchers in carbohydrate chemistry, metabolomics, and drug development.

The Formation of this compound: A State of Equilibrium

Unlike many biomolecules that are the product of specific enzymatic pathways, this compound is formed through a process of spontaneous and reversible intramolecular cyclization of the open-chain form of D-glucose. In aqueous solution, D-glucose exists as an equilibrium mixture of five main forms: the open-chain aldehyde and four cyclic hemiacetals. The six-membered ring structures, known as pyranoses, are the most stable and abundant. The five-membered ring structures, or furanoses, which include this compound, are present in much smaller quantities.[1][2] This process of interconversion between the different cyclic forms is known as mutarotation.[2][3]

The equilibrium distribution of these isomers is influenced by factors such as temperature and solvent composition.[4] The beta-anomer of the pyranose form is the most predominant due to its greater stability, with all large substituent groups in the sterically favorable equatorial position.[5][6]

Quantitative Analysis of Glucose Isomer Equilibrium

The relative concentrations of the different D-glucose isomers at equilibrium in aqueous solution have been determined by various methods, including NMR spectroscopy and gas chromatography.[2][7][8] The data consistently show the predominance of the pyranose forms.

| D-Glucose Isomer | Ring Structure | Anomeric Form | Relative Abundance at Equilibrium (in water) |

| Glucopyranose | 6-membered | beta (β) | ~64%[2][8][9] |

| alpha (α) | ~36%[2][8][9] | ||

| Glucofuranose | 5-membered | alpha (α) and beta (β) | <1% (combined)[1] |

| Open-chain | Acyclic | Aldehyde | <0.02%[1][2][8] |

| Table 1: Equilibrium distribution of D-glucose isomers in aqueous solution. |

Kinetics of Mutarotation

The interconversion between the alpha and beta anomers of D-glucopyranose has been studied kinetically. This process follows first-order kinetics.[10]

| Kinetic Parameter | Value (in tridistilled water) | Reference |

| Total mutarotation rate constant (k) | 7.67 x 10⁻⁵ s⁻¹ | [11] |

| Forward rate constant (k₁) (α to β) | 2.76 x 10⁻⁵ s⁻¹ | [11] |

| Reverse rate constant (k₂) (β to α) | 4.91 x 10⁻⁵ s⁻¹ | [11] |

| Activation Energy (Ea) | 67.2 kJ mol⁻¹ | [12] |

| Table 2: Kinetic parameters for the mutarotation of D-glucose. |

Biological Significance of this compound

While D-glucose is a central molecule in energy metabolism, the vast majority of its biological roles involve the pyranose form.[13] Glucofuranose is extremely rare as a component of natural biomolecules. This is in stark contrast to its C-4 epimer, galactose, which is found in the furanose form (galactofuranose) in the cell walls of various pathogens, making its biosynthetic pathway a target for antimicrobial drugs.

Despite its natural rarity, derivatives of glucofuranose have found applications in medicinal chemistry. For instance, 1,2-O-isopropylidene-D-glucofuranose serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[14] Its derivatives have been used to create anticancer and antiviral drugs, as well as tracers for glucose transport studies.[14]

The cellular uptake of glucose is primarily mediated by GLUT and SGLT transporters, which are specific for the pyranose form.[15][16][17] There is currently no evidence to suggest specific transporters or metabolic pathways for glucofuranose in its free form.

Experimental Protocols

The analysis and quantification of glucose isomers, particularly the low-abundance furanose forms, require sensitive and high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a widely used technique for the separation and quantification of sugars.[18][19] Chiral chromatography can be employed to separate anomers and enantiomers.[20][21]

Objective: To separate and quantify the anomers of D-glucose from an aqueous solution.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a refractive index (RI) detector.[22][23]

-

HPLC-grade acetonitrile (B52724) and ultrapure water.[20][21]

-

D-glucose standards (alpha and beta anomers, if available).

-

0.2 µm syringe filters.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 9:1 v/v).[20] Degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of D-glucose at known concentrations. Allow the solutions to equilibrate to reach mutarotational equilibrium if analyzing the mixture, or inject immediately after dissolution to observe the individual anomers.

-

Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection.[24]

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C).[20]

-

Inject a fixed volume of the standard or sample solution.

-

Monitor the elution of the isomers using the RI detector. The different anomers will have distinct retention times.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different glucose isomers based on their retention times compared to the standards.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of each isomer in the sample using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of glucose anomers in solution without the need for separation.[25][26]

Objective: To identify and quantify the anomers of D-glucose in an aqueous solution.

Materials:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

-

High-quality NMR tubes.

-

D₂O (Deuterium oxide) for solvent.

-

D-glucose sample.

Methodology:

-

Sample Preparation: Dissolve a known amount of D-glucose in D₂O directly in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. The anomeric protons of the different isomers will appear as distinct signals in the downfield region (typically between 4.5 and 5.5 ppm).[25]

-

The alpha and beta anomers of glucopyranose are readily distinguishable by their chemical shifts and the coupling constants of their anomeric protons.[25]

-

For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.[26]

-

-

Data Analysis:

-

Assign the signals to the respective anomers based on their characteristic chemical shifts and coupling constants.

-

Integrate the signals corresponding to the anomeric protons of each isomer.

-

Calculate the relative percentage of each anomer from the integral values.

-

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. aklectures.com [aklectures.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Kinetics of glucose mutarotation assessed by an equal-amplitude paired polarized heterodyne polarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. nbinno.com [nbinno.com]

- 14. guidechem.com [guidechem.com]

- 15. Cellular regulation of glucose uptake by glucose transporter GLUT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Computational Modeling of Glucose Uptake in the Enterocyte [frontiersin.org]

- 17. Glucose uptake - Wikipedia [en.wikipedia.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. magritek.com [magritek.com]

- 26. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

The Predominance of the Pyranose Ring: A Thermodynamic and Conformational Analysis of Glucofuranose and Glucopyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and biology, the seemingly subtle distinction between the five-membered furanose and six-membered pyranose ring structures of glucose has profound implications for its stability, reactivity, and biological function. While both forms exist in equilibrium in solution, the pyranose isomer is overwhelmingly favored. This technical guide provides a comprehensive analysis of the thermodynamic stability of glucofuranose versus glucopyranose, detailing the underlying energetic factors, experimental and computational methodologies for their characterization, and the biological relevance of these isomeric forms.

Thermodynamic Landscape: A Quantitative Comparison

The thermodynamic preference for the pyranose form of glucose in aqueous solution is significant. This stability is reflected in the equilibrium distribution of the different isomers. The Gibbs free energy difference (ΔG°) between the combined pyranose and furanose forms dictates their relative populations at equilibrium.

| Parameter | Value | Reference |

| Gibbs Free Energy Difference (ΔG°) (Furanose vs. Pyranose) | ~ +3.5 kcal/mol (~ +14.6 kJ/mol) | [1] |

| Equilibrium Ratio (Pyranose : Furanose) at 25 °C | ~ 370 : 1 | [1] |

This substantial energy difference underscores the inherent instability of the furanose ring compared to its pyranose counterpart for glucose.[1]

The equilibrium mixture of glucose in aqueous solution is dominated by the pyranose anomers, with furanose forms present in negligible amounts.[2]

| Glucose Isomer | Abbreviation | Percentage in Aqueous Solution at Equilibrium |

| β-D-Glucopyranose | β-Glcp | ~64% |

| α-D-Glucopyranose | α-Glcp | ~36% |

| Total Pyranose | ~99% | |

| α-D-Glucofuranose | α-Glcf | <1% |

| β-D-Glucofuranose | β-Glcf | <1% |

| Total Furanose | <1% | |

| Open-chain (aldehyde) form | <0.02% |

Note: Percentages are approximate and can be influenced by temperature, solvent, and pH.

The Structural Basis for Pyranose Stability

The thermodynamic preference for the glucopyranose ring is rooted in its conformational properties, which minimize steric and torsional strain.

2.1 Conformational Analysis:

-

Glucopyranose: The six-membered pyranose ring adopts a stable chair conformation , which minimizes angle and torsional strain. In this conformation, the bulky substituents (hydroxyl groups and the hydroxymethyl group) can occupy equatorial positions, reducing steric hindrance. The β-D-glucopyranose isomer is particularly stable as it can adopt a chair conformation where all non-hydrogen substituents are in the favorable equatorial orientation.[3]

-

Glucofuranose: The five-membered furanose ring is more flexible but inherently possesses higher ring strain. It cannot adopt a strain-free conformation like the chair form of pyranose. Instead, it exists in puckered envelope and twist conformations, which represent energy minima but are less stable overall than the pyranose chair.[4] This increased strain is a primary contributor to the higher free energy of glucofuranose.[2]

2.2 Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation, despite the potential for steric hindrance. This effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. While the anomeric effect can influence the relative stability of the α and β anomers of glucopyranose, the overall stability imparted by the chair conformation is the dominant factor in the pyranose versus furanose preference.

Experimental and Computational Methodologies

The determination of the thermodynamic stability and equilibrium distribution of glucose isomers relies on a combination of experimental techniques and computational modeling.

3.1 Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the quantitative analysis of carbohydrate isomers in solution.

-

¹H NMR Spectroscopy: The anomeric protons (H1) of the different glucose isomers have distinct chemical shifts, allowing for their identification and quantification. The relative integrals of the anomeric proton signals directly correspond to the molar ratio of the isomers at equilibrium.

-

Sample Preparation: A known concentration of glucose is dissolved in a deuterated solvent (e.g., D₂O) to avoid a large solvent signal in the proton spectrum.

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. To ensure accurate quantification, the relaxation delay (d1) should be set to at least five times the longest T₁ relaxation time of the anomeric protons to allow for complete relaxation between scans.

-

Data Analysis: The signals corresponding to the anomeric protons of α-glucopyranose, β-glucopyranose, and, if detectable, the furanose forms are integrated. The percentage of each isomer is calculated from the relative integral values.[5]

-

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the anomeric carbons (C1) of the different isomers also exhibit unique chemical shifts, providing another avenue for quantification.

3.2 Computational Chemistry:

Computational methods are invaluable for dissecting the energetic contributions to the stability of glucose isomers.

-

Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries and relative energies of different conformers of glucopyranose and glucofuranose. Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G**) can provide accurate energetic information.[6]

-

Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), offer even greater accuracy for calculating the relative energies of monosaccharide isomers.[7]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of glucose in solution and to calculate the free energy differences between different isomeric states.

Visualizing the Equilibrium and Conformational Landscape

Figure 1: Equilibrium between the open-chain and cyclic forms of glucose.

Figure 2: Conformational landscape of the glucopyranose ring.

Figure 3: Primary conformations of the glucofuranose ring.

Biological Significance and Drug Development Implications

While the pyranose form of glucose is the primary substrate for glycolysis and is recognized by most glucose transporters (GLUTs), the furanose form is not devoid of biological relevance.

-

Bacterial Polysaccharides: Some microorganisms utilize furanose sugars in their cell walls and other polysaccharides. For instance, galactofuranose, an epimer of glucofuranose, is a component of the cell wall of certain pathogenic bacteria.[8] Enzymes specific for the synthesis and cleavage of furanosides, such as galactofuranosyltransferases, represent potential targets for the development of novel antibacterial agents.

-

Drug Targeting: The distinct structural and conformational properties of furanose sugars could be exploited for targeted drug delivery. While GLUT transporters primarily recognize the pyranose form, the development of synthetic glycoconjugates incorporating furanose moieties could potentially lead to selective uptake by cells with specific furanose-recognizing machinery. However, current research on GLUT transporter selectivity does not extensively detail the specific recognition of furanose versus pyranose forms of glucose.[9][10]

Conclusion

The thermodynamic stability of glucopyranose over glucofuranose is a well-established principle in carbohydrate chemistry, with the six-membered ring being approximately 3.5 kcal/mol lower in free energy. This preference is primarily driven by the ability of the pyranose ring to adopt a low-energy chair conformation that minimizes steric and torsional strain. The less stable furanose ring is constrained to higher-energy envelope and twist conformations. The equilibrium distribution in aqueous solution, with over 99% of glucose existing as pyranose anomers, is a direct consequence of this thermodynamic difference. While glucopyranose is the dominant player in central metabolism, the existence and biological importance of furanose sugars in specific contexts, particularly in microorganisms, present opportunities for the development of targeted therapeutics. A thorough understanding of the thermodynamic and structural differences between these isomers is therefore crucial for researchers in the fields of chemical biology and drug discovery.

References

- 1. brainly.com [brainly.com]

- 2. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. B3LYP/6-311++G** study of monohydrates of alpha- and beta-D-glucopyranose: hydrogen bonding, stress energies, and effect of hydration on internal coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose and fructose to platform chemicals: understanding the thermodynamic landscapes of acid-catalysed reactions using high-level ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into Substrate and Inhibitor Selectivity among Human GLUT Transporters through Comparative Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of the Ring: An In-depth Technical Guide to the Discovery and History of Furanose Sugars

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey to understanding the structure of monosaccharides is a story of meticulous observation, ingenious experimentation, and the gradual unraveling of complex stereochemistry. While the six-membered pyranose ring is the most stable and common form for many hexoses in solution, the discovery of the five-membered furanose ring was a pivotal moment in carbohydrate chemistry. This technical guide provides a comprehensive overview of the historical milestones, key experimental protocols, and the logical progression of scientific thought that led to the elucidation of the furanose structure. We will delve into the seminal work of Fischer, Tollens, Hudson, and Haworth, presenting their findings with a focus on the experimental data and methodologies that formed the bedrock of our modern understanding.

Early Observations and the Crisis of the Open-Chain Model

In the late 19th century, the work of Emil Fischer was paramount in establishing the open-chain structures of glucose and other monosaccharides. His elegant use of phenylhydrazine (B124118) to form crystalline osazones and his development of the Fischer projection provided a two-dimensional representation of the stereoisomers of sugars.[1] However, several experimental observations began to challenge the adequacy of the open-chain model:

-

Mutarotation: In 1895, French chemist Augustin-Pierre Dubrunfaut first observed that the optical rotation of a freshly prepared aqueous solution of glucose changes over time.[2] For instance, a solution of α-D-glucose has an initial specific rotation of +112.2°, which gradually decreases to an equilibrium value of +52.7°. Conversely, a solution of β-D-glucose starts with a specific rotation of +18.7° and increases to the same equilibrium value. This phenomenon, termed "mutarotation" by C. S. Hudson, strongly suggested that the two forms were interconverting in solution, likely through a cyclic intermediate.[2]

-

Reactivity Discrepancies: Glucose does not undergo some of the characteristic reactions of aldehydes, such as forming a stable bisulfite addition product with sodium bisulfite. Furthermore, glucose pentaacetate does not react with hydroxylamine, indicating the absence of a free aldehyde group.[3]

These inconsistencies led scientists to propose that sugars exist predominantly in a cyclic hemiacetal form in solution. Bernhard Tollens, around 1883, was one of the first to propose a cyclic structure for glucose, specifically a six-membered ring, which would later be named the pyranose form.

The Dawn of the Ring Structure: Haworth's Contributions and Methylation Analysis

Sir Norman Haworth's pioneering work in the early 20th century was instrumental in confirming the cyclic nature of sugars and determining their ring size. He developed a systematic method for exploring the structure of these cyclic forms using methylation analysis.[4]

Experimental Protocol: Haworth Methylation

The Haworth methylation is a multi-step process designed to "lock" the hydroxyl groups of a sugar as methyl ethers, allowing for the determination of the ring structure after hydrolysis.

Objective: To determine the size of the cyclic ether ring in a monosaccharide.

Procedure:

-

Glycoside Formation: The monosaccharide is first treated with aicdified methanol (B129727) (e.g., 1% HCl in methanol) to form the corresponding methyl glycoside. This reaction protects the anomeric carbon from oxidation and prevents the ring from opening during the subsequent methylation steps.

-

Permethylation: The methyl glycoside is then treated with an excess of dimethyl sulfate (B86663) and a strong base, typically sodium hydroxide, in a solvent such as water or acetone. This reaction converts all the free hydroxyl groups into methyl ethers. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) and may require several hours to ensure complete methylation.

-

Reaction: R-OH + (CH₃)₂SO₄ + NaOH → R-OCH₃ + Na(CH₃)SO₄ + H₂O

-

-

Hydrolysis: The resulting permethylated glycoside is then subjected to acid hydrolysis (e.g., using dilute hydrochloric or sulfuric acid). This step cleaves the glycosidic bond at the anomeric carbon, yielding a partially methylated monosaccharide where the hydroxyl group that was originally involved in the ring formation is now free.

-

Oxidation and Identification: The partially methylated monosaccharide is then oxidized with a strong oxidizing agent, such as nitric acid. The oxidation products, which are dicarboxylic acids, are then identified. The structure of these acids reveals the position of the free hydroxyl group and, consequently, the size of the original ring. For a pyranose (6-membered) ring, the free hydroxyl would be on C5, while for a furanose (5-membered) ring, it would be on C4.

Data Presentation: Methylation Analysis of Glucose

The results from the methylation analysis of methyl glucoside provided strong evidence for a six-membered pyranose ring as the predominant structure.

| Step | Compound | Observation | Conclusion |

| 1. Permethylation & Hydrolysis | Methyl glucoside | Yields 2,3,4,6-tetra-O-methyl-D-glucose. | The hydroxyl group on C5 was involved in the ring formation. |

| 2. Oxidation | 2,3,4,6-tetra-O-methyl-D-glucose | Produces a trimethoxyglutaric acid and a dimethoxysuccinic acid. | The ring structure was a six-membered ring. |

The Discovery of the "Gamma" Sugars: Unveiling the Furanose Form

While the pyranose structure accounted for the properties of the common, stable forms of sugars, the existence of more reactive and unstable isomers, often referred to as "gamma" (γ) sugars, hinted at the presence of an alternative ring structure. These γ-sugars were found to be more readily hydrolyzed than their "normal" counterparts.

Haworth and his colleagues synthesized and characterized the methyl glycosides of these γ-sugars and, through methylation analysis, demonstrated that they possessed a five-membered ring structure.[5] They named this five-membered ring "furanose" due to its structural relationship to the heterocyclic compound furan.

Logical Flow of Discovery: From Observation to Furanose Confirmation

Caption: Logical progression from the observation of mutarotation to the proposal of the furanose structure.

Corroborating Evidence: Periodate (B1199274) Oxidation

The development of periodate oxidation by L. Malaprade in 1928 provided another powerful tool for determining the ring size of glycosides. This reaction specifically cleaves the carbon-carbon bond of vicinal diols (glycols).

Experimental Protocol: Periodate Oxidation for Ring Size Determination

Objective: To differentiate between furanoside and pyranoside structures by quantifying the products of periodate oxidation.

Procedure:

-

Reaction Setup: A known amount of the methyl glycoside is dissolved in an aqueous solution of sodium metaperiodate (NaIO₄). The reaction is typically carried out in the dark to prevent photochemical side reactions and at a controlled pH (often slightly acidic).

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and determining the amount of unreacted periodate, typically by iodometric titration. The reaction is considered complete when the periodate consumption becomes constant.

-

Product Analysis: After the reaction is complete, the amounts of formic acid and formaldehyde (B43269) produced are quantified.

-

Formic Acid Quantification: The formic acid produced can be titrated with a standard solution of sodium hydroxide.

-

Formaldehyde Quantification: Formaldehyde can be determined colorimetrically, for example, by reaction with chromotropic acid.

-

Data Presentation: Periodate Oxidation of Methyl Glycosides

The stoichiometry of the periodate oxidation reaction is different for furanosides and pyranosides, providing a clear method for their differentiation.

| Methyl Glycoside | Ring Structure | Moles of Periodate Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |

| Methyl α-D-glucopyranoside | Pyranose (6-membered) | 2 | 1 | 0 |

| Methyl α-D-ribofuranoside | Furanose (5-membered) | 1 | 0 | 1 |

| Methyl α-D-arabinofuranoside | Furanose (5-membered) | 1 | 0 | 1 |

The consumption of 2 moles of periodate and the production of 1 mole of formic acid for methyl glucopyranoside is consistent with a six-membered ring containing three adjacent hydroxyl groups (at C2, C3, and C4). In contrast, the consumption of only 1 mole of periodate and the production of 1 mole of formaldehyde for methyl ribofuranoside and arabinofuranoside confirms a five-membered ring structure.

Experimental Workflow: Periodate Oxidation

References

An In-depth Technical Guide to the Physical Properties of β-D-Glucofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of β-D-glucofuranose. Due to its existence as a minor tautomer in a dynamic equilibrium with other isomers of D-glucose in solution, the isolation and characterization of pure β-D-glucofuranose present significant experimental challenges. Much of the available data pertains to D-glucose as a whole or to stabilized furanose derivatives. This guide synthesizes the available information on β-D-glucofuranose, contextualizes it within the broader behavior of D-glucose, and details the experimental methodologies required for its study.

General Physical and Chemical Properties

β-D-glucofuranose is a five-membered ring isomer of D-glucose, a simple sugar that serves as a fundamental energy source in biological systems. In aqueous solutions, D-glucose exists as an equilibrium mixture of several isomers: the open-chain aldehyde form and the cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms. The pyranose forms, α-D-glucopyranose and β-D-glucopyranose, are predominant, accounting for over 99% of the mixture at room temperature. The furanose forms, including β-D-glucofuranose, are present in much smaller quantities, typically less than 1%.[1][2] The interconversion between these forms is a phenomenon known as mutarotation.[3][4][5]

Quantitative Physical Data

The following tables summarize the available quantitative data for β-D-glucofuranose and related glucose isomers. It is important to note that experimentally determined values for pure β-D-glucofuranose are scarce due to its instability and rapid isomerization in solution.

Table 1: General and Computed Properties of β-D-Glucofuranose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [6] |

| Molecular Weight | 180.16 g/mol | [6] |

| XLogP3 | -2.6 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

| CAS Number | 30412-16-9 | [7] |

Table 2: Melting Point of D-Glucose Anomers

| Anomer | Melting Point (°C) | Notes | Source |

| α-D-glucopyranose | 146 | Crystalline solid. | [3] |

| β-D-glucopyranose | 150 | Crystalline solid. | [3] |

| β-D-glucofuranose | Not available | Difficult to isolate in pure, stable crystalline form. |

Table 3: Specific Optical Rotation of D-Glucose Anomers in Water

| Anomer | Specific Rotation [α] | Notes | Source |

| α-D-glucopyranose | +112.2° | Initial value, mutarotates to equilibrium. | [3] |

| β-D-glucopyranose | +18.7° | Initial value, mutarotates to equilibrium. | [4] |

| Equilibrium Mixture | +52.7° | Contains a mixture of α and β anomers. | [3] |

| β-D-glucofuranose | Not available | Not isolated in pure form for this measurement. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR spectral assignments for α- and β-D-glucofuranose in D₂O have been achieved through a combination of one- and two-dimensional NMR experiments, spin simulations, and iterative spectral analysis.[1] The low natural abundance of the furanose forms makes their detection and characterization in a mixture of glucose isomers challenging.[1]

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for β-D-Glucofuranose in D₂O

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |

| 1 | 101.5 | 5.15 (d) | J₁,₂ < 1 |

| 2 | 78.4 | 4.14 (d) | J₂,₃ = 1.3 |

| 3 | 75.9 | 4.24 (dd) | J₃,₄ = 4.4 |

| 4 | 81.3 | 4.09 (t) | J₄,₅ = 6.2 |

| 5 | 70.1 | 4.07 (ddd) | J₅,₆a = 3.0, J₅,₆b = 5.2 |

| 6a | 63.8 | 3.79 (dd) | J₆a,₆b = -12.1 |

| 6b | 63.8 | 3.71 (dd) |

Data adapted from: Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. For carbohydrates like glucose, the capillary method is standard.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube, sealed at one end.[8] The packing should be firm and compact to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[10][11]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 15-20 °C below the expected melting point.[8][11]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[10] For a pure compound, this range should be narrow (0.5-1 °C).[10]

Measurement of Specific Optical Rotation

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is a characteristic property of chiral molecules.

Methodology:

-

Solution Preparation: A solution of the substance is prepared at a known concentration (c, in g/mL) in a suitable solvent (typically water for sugars).

-

Polarimeter Setup: A polarimeter is used for the measurement. It consists of a light source (often a sodium lamp, 589 nm D-line), a polarizer, a sample tube of a specific length (l, in decimeters), an analyzer, and a detector.[12][13][14]

-

Measurement: The sample solution is placed in the polarimeter tube, ensuring no air bubbles are present.[12] The observed angle of rotation (α) is measured by rotating the analyzer until the light intensity is at a minimum or matches a reference.[15]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[12] The temperature and wavelength of the light used are also reported.

Logical Relationships and Isomerization

β-D-glucofuranose does not participate in signaling pathways in the same way as more stable molecules. Its primary relevance is its role in the dynamic equilibrium of D-glucose in solution. The following diagram illustrates this crucial relationship.

Caption: Equilibrium of D-glucose isomers in aqueous solution.

Synthesis and Isolation Challenges

The direct isolation of pure β-D-glucofuranose from an aqueous solution of D-glucose is not feasible due to its low concentration and rapid equilibration to the more stable pyranose forms.[2] Research involving the furanose structure of glucose typically relies on the synthesis of derivatives where the furanose ring is "locked" in place by protective groups, such as isopropylidene or acetyl groups.[2][16] These derivatives are stable, crystalline solids that can be purified and studied.[3] For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material in carbohydrate synthesis.[16] Subsequent removal of the protecting groups to yield the free furanose is challenging without inducing isomerization.

Conclusion

β-D-glucofuranose is a minor but structurally significant isomer of D-glucose. While its transient nature makes the direct experimental determination of its physical properties in a pure, isolated state exceptionally difficult, its characteristics can be inferred from studies of the equilibrium mixture of glucose and through the analysis of stabilized furanose derivatives. The spectroscopic data, particularly from advanced NMR techniques, provides the most direct insight into its structure in solution. For professionals in drug development and carbohydrate research, understanding the dynamic equilibrium of glucose isomers and the methodologies to study them is crucial for interpreting experimental results and designing novel carbohydrate-based molecules.

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. beta-D-glucofuranose (30412-16-9) for sale [vulcanchem.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Virtual Labs [cds-iiith.vlabs.ac.in]

- 7. This compound | C6H12O6 | CID 11309871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. scribd.com [scribd.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.ox.ac.uk [chem.ox.ac.uk]

- 15. umw.edu.pl [umw.edu.pl]

- 16. dergipark.org.tr [dergipark.org.tr]

Conformational Isomers of D-Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, a central molecule in metabolism and a fundamental building block of numerous carbohydrates, exhibits a rich and dynamic conformational landscape. In aqueous solution, D-glucose exists as an equilibrium mixture of several isomers, primarily the cyclic pyranose forms, which themselves can adopt various three-dimensional arrangements. Understanding the subtle energy differences and the kinetics of interconversion between these conformational isomers is paramount for comprehending its biological activity, its role in molecular recognition processes, and for the rational design of glucose-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the conformational isomers of D-glucose, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of key concepts.

Conformational Isomers of D-Glucose

In solution, the open-chain aldehyde form of D-glucose is a minor species, with the vast majority of molecules existing as six-membered cyclic hemiacetals known as pyranoses. The formation of the pyranose ring from the linear form creates a new stereocenter at the C1 carbon, the anomeric carbon. This gives rise to two diastereomers, or anomers , designated as α and β.

Furthermore, the pyranose ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. The most stable of these are the chair conformations , with less stable forms including the boat and skew-boat (or twist-boat) conformations.

Anomers of D-Glucopyranose: α and β

The α and β anomers of D-glucopyranose differ in the orientation of the hydroxyl group at the anomeric carbon (C1). In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it occupies an equatorial position in the most stable chair conformation.

In aqueous solution, the α and β anomers interconvert in a process called mutarotation , which proceeds through the open-chain aldehyde form. At equilibrium, the β-anomer is the major form. This increased stability is attributed to the fact that in the β-anomer, all of the bulky substituents (the hydroxyl groups and the hydroxymethyl group) can occupy equatorial positions in the chair conformation, thus minimizing steric hindrance.

Pyranose Ring Conformations: Chair, Boat, and Skew

The six-membered pyranose ring of D-glucose can, in principle, adopt an infinite number of conformations. However, the energy minima are represented by a few key forms:

-

Chair Conformation: This is the most stable conformation for the glucopyranose ring, as it minimizes both angle strain and torsional strain, with all bond angles being close to the ideal tetrahedral angle of 109.5°. There are two possible chair conformations, denoted as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below the plane). For D-glucose, the ⁴C₁ conformation is overwhelmingly preferred.

-

Boat Conformation: This is a higher-energy conformation due to significant steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions and torsional strain from eclipsed bonds.

-

Skew-Boat (or Twist-Boat) Conformation: This conformation is of intermediate energy between the chair and boat forms. It is more flexible and represents a transition state between different boat and chair conformations.

The energy difference between the chair and boat conformations for a cyclohexane (B81311) ring, a similar six-membered ring system, is approximately 7.17 kcal/mol, with the chair being more stable. A similar energy difference is expected for the glucopyranose ring. The energy barrier for the ring flip between the two chair conformations of tetrahydropyran, another related molecule, is about 10 kcal/mol. For the β-anomer of D-glucose, the conformer with all substituents in equatorial positions is significantly more stable than the all-axial conformer by approximately 5 kcal/mol.

Quantitative Data on Conformational Isomers

The relative populations and thermodynamic parameters of the conformational isomers of D-glucose have been determined through a combination of experimental techniques and computational modeling.

Anomeric Equilibrium of D-Glucopyranose

The equilibrium between the α and β anomers in aqueous solution is well-characterized.

| Parameter | Value | Reference |

| Equilibrium Distribution (Aqueous Solution) | ||

| α-D-glucopyranose | ~36% | |

| β-D-glucopyranose | ~64% | |

| Thermodynamic Parameters for α → β Anomerization | ||

| ΔG° (Free Energy Change) | -1.62 kcal/mol | |

| ΔH° (Enthalpy Change) | Data not readily available in searched sources | |

| ΔS° (Entropy Change) | Data not readily available in searched sources |

Relative Energies of Pyranose Ring Conformations

Precise experimental values for the energy differences between the various ring conformations of D-glucose are challenging to obtain due to the high stability of the chair form. Computational studies provide valuable estimates.

| Conformation | Relative Energy (kcal/mol) | Note |

| Chair (⁴C₁) | 0 (Reference) | Most stable conformation |

| Boat | ~7.17 | Estimated from cyclohexane data |

| Skew-Boat | Intermediate | Energy lies between chair and boat |

| Chair (¹C₄) | > 5 | Significantly less stable than ⁴C₁ |

Experimental Protocols for Conformational Analysis

The study of D-glucose conformations relies heavily on spectroscopic and diffraction techniques, complemented by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational isomers of D-glucose in solution. ¹H NMR is particularly useful for determining the anomeric ratio and monitoring mutarotation.

Protocol for Quantitative ¹H NMR Analysis of D-Glucose Anomeric Ratio:

-

Sample Preparation:

-

Dissolve a known quantity of D-glucose (e.g., 10-20 mg) in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6-0.7 mL). D₂O is used as the solvent to avoid a large interfering signal from water protons.

-

Allow the solution to reach equilibrium. This can be accelerated by gentle heating or by adding a trace amount of a weak base (e.g., NaHCO₃). Typically, leaving the solution at room temperature for several hours is sufficient.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters to consider:

-

Number of scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) to ensure accurate integration. A value of 10-15 seconds is generally adequate.

-

Pulse sequence: A standard single-pulse experiment is usually sufficient.

-

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Identify the signals corresponding to the anomeric protons of the α and β anomers. In D₂O, the anomeric proton of the α-anomer typically appears as a doublet around δ 5.22 ppm with a coupling constant (³JH1,H2) of approximately 3.7 Hz. The anomeric proton of the β-anomer appears as a doublet around δ 4.64 ppm with a larger coupling constant (³JH1,H2) of approximately 7.9 Hz.

-

Integrate the areas of the two anomeric proton signals.

-

Calculate the percentage of each anomer using the following formulas:

-

% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

-

2D NMR Techniques: For a more detailed structural elucidation, including the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details.

General Protocol for X-ray Crystallography of D-Glucose:

-

Crystallization:

-

Obtain or synthesize high-purity α-D-glucose or β-D-glucose.

-

Dissolve the glucose in a suitable solvent or solvent mixture (e.g., water, ethanol-water).

-

Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). Vapor diffusion or slow cooling methods can also be employed.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map. For small molecules like glucose, direct methods are typically successful.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a good agreement is reached.

-

Computational Modeling

Computational chemistry methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for studying the conformational landscape of D-glucose, calculating the relative energies of different conformers, and understanding the factors that govern their stability.

General Workflow for Computational Analysis of Glucose Conformations:

-

Model Building: Construct the 3D structures of the desired D-glucose conformers (e.g., α- and β-anomers in chair, boat, and skew conformations).

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable computational method (e.g., MM with a carbohydrate-specific force field like GLYCAM, or QM methods like Density Functional Theory - DFT).

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

-

Solvation Effects: To model the behavior in solution, include the effects of the solvent using either implicit solvent models (e.g., PCM, SMD) or explicit solvent simulations (e.g., molecular dynamics).

-

Thermodynamic Properties: Calculate thermodynamic properties such as Gibbs free energy, enthalpy, and entropy to understand the temperature-dependent stability of the conformers.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the conformational isomers of D-glucose.

Caption: Mutarotation of D-glucose involves the interconversion between α and β anomers via the open-chain aldehyde form.

A Technical Guide to the IUPAC Nomenclature and Structural Elucidation of beta-D-glucofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for beta-D-glucofuranose, a five-membered ring isomer of glucose. It details the structural basis for its naming, its presence in equilibrium with other glucose isomers, and the experimental protocols used for its identification and characterization.

Introduction to Glucose Isomerism

In aqueous solutions, D-glucose (B1605176) exists as an equilibrium mixture of a linear aldehyde form and several cyclic hemiacetal isomers.[1] The cyclic forms are categorized into six-membered rings, known as pyranoses, and five-membered rings, termed furanoses.[2] Each of these ring structures can exist as one of two anomers, designated as alpha (α) or beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1 for aldoses).[3] This dynamic interconversion between the different isomeric forms is known as mutarotation.[4] While the pyranose forms are predominant, the furanose forms, including this compound, play a significant role in the overall reactivity of glucose solutions.[5]

IUPAC Nomenclature of this compound

The IUPAC name for this compound is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol .[6] This systematic name is derived from a detailed analysis of its chemical structure:

-

beta (β): This prefix denotes the configuration at the anomeric carbon (C1). In a Haworth projection of a D-sugar, the β anomer is the isomer where the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group (at C5).[4]

-

D-: This designates the stereochemical configuration of the chiral center furthest from the anomeric carbon, which is C5 in glucose. For D-glucose, the hydroxyl group on C5 is on the right side in the Fischer projection, which translates to an upward orientation of the CH₂OH group in the Haworth projection.

-

gluco: This part of the name indicates the specific stereochemistry of the hydroxyl groups at C2, C3, and C4, which is characteristic of glucose.

-

furano: This infix specifies that the cyclic structure is a five-membered ring, analogous to the heterocyclic compound furan.[2]

-

-ose: This suffix is the standard ending for a carbohydrate.